N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
Overview
Description
TC-G-1008 is a small molecule agonist that selectively targets the G-protein-coupled receptor 39 (GPR39). This compound has been extensively studied for its role in various biological processes, particularly in the context of neurological and metabolic disorders .
Scientific Research Applications
TC-G-1008 has a wide range of scientific research applications, including:
Neurological Studies: It is used to study the role of GPR39 in neurological disorders such as epilepsy and seizures
Metabolic Research: It is investigated for its effects on metabolic processes, including mitochondrial biogenesis and antioxidative stress.
Pharmacological Studies: TC-G-1008 is used as a tool compound to explore the pharmacological effects of GPR39 activation in various biological systems
Mechanism of Action
Target of Action
The primary target of TC-G-1008 is the G-protein coupled receptor 39 (GPR39) . GPR39 is a plasma membrane receptor that exhibits anti-inflammatory activity in several diseases . It is a target for extracellular zinc and has been implicated in processes underlying seizures and epileptogenesis .
Mode of Action
TC-G-1008 is a potent and selective agonist of GPR39 . It selectively activates GPR39 over a panel of kinases and displays minimal binding affinity for ghrelin and neurotensin-1 receptors . It has been shown to increase GLP-1 levels in vitro and in vivo . It has also been found to non-selectively activate the cyclic-amp-response element binding protein in the hippocampus of pentylenetetrazole-kindled mice .
Biochemical Pathways
TC-G-1008 has been found to affect several biochemical pathways. It has been shown to promote mitochondrial biogenesis and improve antioxidative capability after intracerebral hemorrhage (ICH), partly through the CREB/PGC-1α signaling pathway . It also attenuates neuroinflammation in part via the SIRT1/PGC-1α/Nrf2 pathway in a neonatal rat model of hypoxic–ischemic encephalopathy .
Result of Action
The activation of GPR39 by TC-G-1008 has been shown to have various effects at the molecular and cellular level. It has been found to reduce brain edema, hematoma size, neuronal degeneration, and neuronal death, as well as improve neurobehavioral deficits after ICH . It also upregulates the expression of mitochondrial biogenesis-related molecules, including PGC-1α, NRF1, TFAM, and mitochondrial DNA copy number, associated with antioxidative stress markers, such as Nrf2, HO-1, NQO1, SOD, CAT, and GSH-Px .
Action Environment
The action of TC-G-1008 can be influenced by environmental factors such as dietary zinc. Dietary zinc has been found to differentially regulate the effects of TC-G-1008 in the maximal electroshock seizure test and pentylenetetrazole-kindling model of epilepsy . This suggests that the action, efficacy, and stability of TC-G-1008 can be influenced by the presence of certain dietary elements and potentially other environmental factors.
Biochemical Analysis
Biochemical Properties
TC-G-1008 plays a crucial role in biochemical reactions by acting as an agonist of the GPR39 receptor. This receptor is involved in various physiological processes, including zinc homeostasis, cell proliferation, and apoptosis. TC-G-1008 interacts with the GPR39 receptor by binding to its active site, leading to the activation of downstream signaling pathways. The compound has been shown to selectively activate the cyclic AMP response element-binding protein (CREB) in the hippocampus, which is a key transcription factor involved in neuronal plasticity and survival . Additionally, TC-G-1008 has been reported to promote mitochondrial biogenesis and improve antioxidative capability through the CREB/PGC-1α signaling pathway .
Cellular Effects
The effects of TC-G-1008 on various types of cells and cellular processes are profound. In neuronal cells, TC-G-1008 has been shown to promote mitochondrial biogenesis and enhance antioxidative stress responses, which are critical for maintaining cellular homeostasis and preventing oxidative damage . The compound also influences cell signaling pathways by activating CREB, which in turn regulates the expression of genes involved in cell survival and neuroprotection . Furthermore, TC-G-1008 has been observed to reduce neuroinflammation and improve neurobehavioral deficits in animal models of intracerebral hemorrhage .
Molecular Mechanism
At the molecular level, TC-G-1008 exerts its effects primarily through the activation of the GPR39 receptor. Upon binding to GPR39, TC-G-1008 triggers a cascade of intracellular signaling events, including the activation of CREB and the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This leads to increased mitochondrial biogenesis and enhanced antioxidative responses . Additionally, TC-G-1008 has been shown to modulate the expression of various genes involved in oxidative stress and inflammation, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
The temporal effects of TC-G-1008 in laboratory settings have been studied extensively. The compound has been shown to have a time-dependent effect on the expression of GPR39 and related signaling molecules. For instance, the expression of endogenous GPR39 gradually increases in a time-dependent manner in peri-hematoma tissues, peaking between 24 and 72 hours after intracerebral hemorrhage . Treatment with TC-G-1008 significantly attenuates brain edema, hematoma size, neuronal degeneration, and neuronal death over this period . These findings suggest that TC-G-1008 has a sustained and progressive impact on cellular function and neuroprotection.
Dosage Effects in Animal Models
The effects of TC-G-1008 vary with different dosages in animal models. In studies involving mice and zebrafish larvae, TC-G-1008 has been shown to decrease the seizure threshold in the maximal electroshock seizure threshold test, while increasing the seizure threshold in the 6-Hz induced seizure threshold test . The compound also facilitates the development of epileptogenesis in a chronic pentylenetetrazole-induced kindling model of epilepsy in mice . These dosage-dependent effects highlight the importance of optimizing the dosage of TC-G-1008 for therapeutic applications to minimize adverse effects and maximize efficacy.
Metabolic Pathways
TC-G-1008 is involved in several metabolic pathways, particularly those related to mitochondrial biogenesis and antioxidative stress responses. The compound activates the CREB/PGC-1α signaling pathway, leading to the upregulation of mitochondrial biogenesis-related molecules such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM) . Additionally, TC-G-1008 enhances the expression of antioxidative stress markers, including nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and superoxide dismutase (SOD) . These metabolic effects contribute to the overall neuroprotective properties of TC-G-1008.
Transport and Distribution
The transport and distribution of TC-G-1008 within cells and tissues are influenced by its interaction with various transporters and binding proteins. For example, intranasal administration of TC-G-1008 has been shown to reduce the percent infarcted area and improve short-term and long-term neurological deficits in a neonatal rat model of hypoxic-ischemic encephalopathy . The compound’s ability to cross the blood-brain barrier and reach target tissues is critical for its therapeutic efficacy. Additionally, TC-G-1008 treatment significantly increases the expression of SIRT1, PGC-1α, and Nrf2, which are key regulators of cellular metabolism and stress responses .
Subcellular Localization
The subcellular localization of TC-G-1008 is primarily associated with its target receptor, GPR39, which is located on the plasma membrane. Upon activation, TC-G-1008 triggers intracellular signaling pathways that lead to the translocation of various signaling molecules to specific subcellular compartments. For instance, the activation of the CREB/PGC-1α pathway by TC-G-1008 results in the upregulation of mitochondrial biogenesis-related molecules and the enhancement of antioxidative stress responses in mitochondria . This subcellular localization is essential for the compound’s neuroprotective effects and its ability to modulate cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-G-1008 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of TC-G-1008.
Functionalization: The core structure is then functionalized through various chemical reactions, including halogenation, alkylation, and amination.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of TC-G-1008 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
TC-G-1008 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of TC-G-1008 .
Comparison with Similar Compounds
Similar Compounds
GPR39-C3: Another potent and orally available GPR39 agonist with similar biological effects.
Compound 22: A structurally related compound with similar pharmacological properties.
Uniqueness
TC-G-1008 is unique in its high selectivity and potency for the GPR39 receptor. It has been extensively characterized in various biological systems, making it a valuable tool for studying the role of GPR39 in health and disease .
Properties
IUPAC Name |
N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZMILOMUPIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.